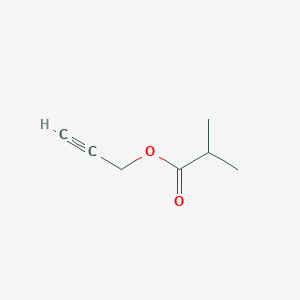
Prop-2-yn-1-yl 2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-yn-1-yl 2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a propargyl group (prop-2-yn-1-yl) attached to a 2-methylpropanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Prop-2-yn-1-yl 2-methylpropanoate can be synthesized through the esterification of 2-methylpropanoic acid with prop-2-yn-1-ol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-yn-1-yl 2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triple bond in the propargyl group can be reduced to form alkenes or alkanes.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of prop-2-yn-1-al or prop-2-yn-1-oic acid.
Reduction: Formation of prop-2-en-1-yl 2-methylpropanoate or prop-1-yl 2-methylpropanoate.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Prop-2-yn-1-yl 2-methylpropanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of prop-2-yn-1-yl 2-methylpropanoate involves its reactivity towards various chemical species. The propargyl group can participate in cycloaddition reactions, forming triazoles through copper-catalyzed azide-alkyne cycloaddition (CuAAC). Additionally, the ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can further react with other compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prop-2-yn-1-yl 2-bromo-2-methylpropanoate: Similar in structure but contains a bromine atom, making it more reactive in certain polymerization reactions.
Ethyl 2-bromoisobutyrate: Lacks the propargyl group, making it less versatile in cycloaddition reactions.
Uniqueness
Prop-2-yn-1-yl 2-methylpropanoate is unique due to the presence of both a propargyl group and an ester moiety, allowing it to participate in a wide range of chemical reactions. Its ability to act as an initiator in ATRP and its reactivity in cycloaddition reactions make it a valuable compound in various fields of research .
Eigenschaften
CAS-Nummer |
91873-15-3 |
|---|---|
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
prop-2-ynyl 2-methylpropanoate |
InChI |
InChI=1S/C7H10O2/c1-4-5-9-7(8)6(2)3/h1,6H,5H2,2-3H3 |
InChI-Schlüssel |
CVTXPWAJUMVVTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury](/img/structure/B14359987.png)
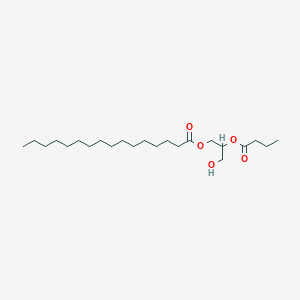
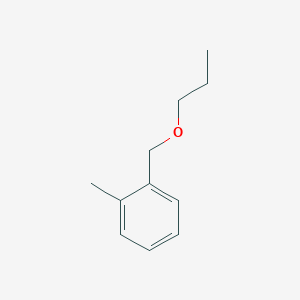
![7-(Phenylsulfanyl)bicyclo[2.2.1]heptane](/img/structure/B14359996.png)
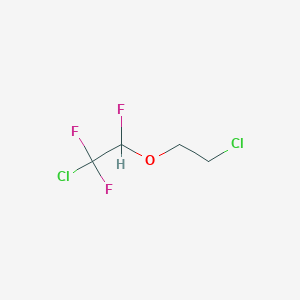
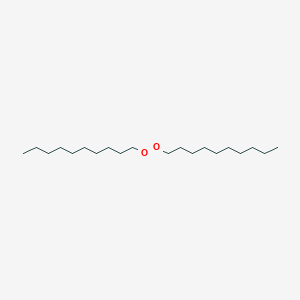
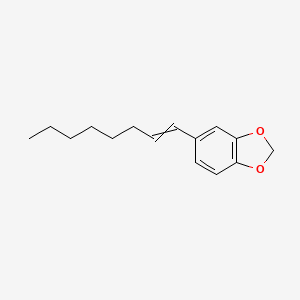
![Bis[3-(triethoxysilyl)propyl] oxirane-2,3-dicarboxylate](/img/structure/B14360022.png)

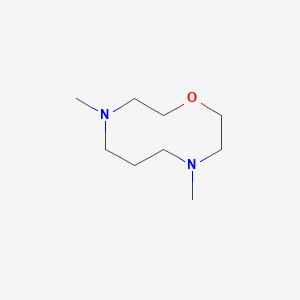
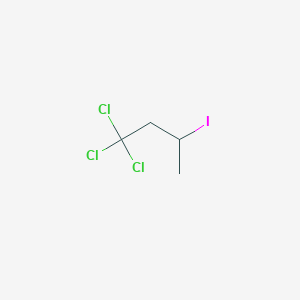
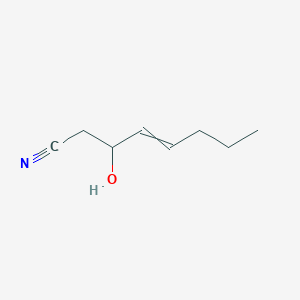
![3-{[4-Hydroxy-3-(propan-2-yl)phenyl]methyl}pentane-2,4-dione](/img/structure/B14360056.png)
![4-Ethoxy-4-[(trimethylsilyl)oxy]but-3-en-2-one](/img/structure/B14360058.png)
